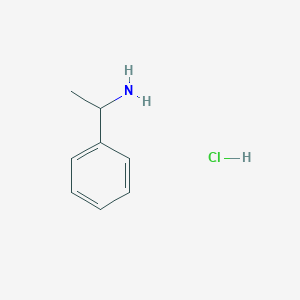

1-Phenylethylamine hcl

Vue d'ensemble

Description

1-Phenylethylamine hydrochloride is an organic compound with the formula C₆H₅CH(NH₂)CH₃·HCl. It is a primary amine and a colorless liquid that is often used in chiral resolutions. This compound is relatively basic and forms stable ammonium salts and imines .

Mécanisme D'action

Target of Action

1-Phenylethylamine primarily targets the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . It also interacts with other targets such as primary amine oxidase and trypsin-1 and trypsin-2 .

Mode of Action

1-Phenylethylamine regulates monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction results in the release of norepinephrine and dopamine, similar to the action of amphetamines . It also appears to induce acetylcholine release via a glutamate-mediated mechanism .

Biochemical Pathways

1-Phenylethylamine is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . It is metabolized primarily by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .

Pharmacokinetics

The metabolism of 1-Phenylethylamine primarily involves MAO-B, along with other enzymes such as MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 . The compound has a short half-life, with exogenous 1-Phenylethylamine having a half-life of 5-10 minutes . It is excreted through the kidneys .

Result of Action

The action of 1-Phenylethylamine results in the release of norepinephrine and dopamine, leading to increased neurotransmission . This can result in a range of effects, including increased alertness, focus, and mood elevation.

Action Environment

The action of 1-Phenylethylamine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels, as it is a basic compound and forms stable ammonium salts and imines . Additionally, the presence of other substances, such as monoamine oxidase inhibitors, can affect its metabolism and thereby its action .

Analyse Biochimique

Biochemical Properties

1-Phenylethylamine HCl plays a role in biochemical reactions, particularly in the human brain where it regulates monoamine neurotransmission . It interacts with various enzymes and proteins, including the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions are crucial for its function as a neuromodulator or neurotransmitter .

Cellular Effects

The effects of this compound on cells are largely tied to its influence on the nervous system . It potentially affects mood and concentration by stimulating the nervous system . Long-term high exposure to this molecule may interfere with normal cognitive function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to TAAR1 and inhibits VMAT2 in monoamine neurons, regulating monoamine neurotransmission . This interaction influences the function of these neurons and can have downstream effects on mood and concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by monoamine oxidase B (MAO-B) and subsequent aldehyde dehydrogenase metabolism, which converts it to phenylacetic acid .

Méthodes De Préparation

1-Phenylethylamine hydrochloride can be synthesized through several methods:

Reductive Amination of Acetophenone: This method involves the reaction of acetophenone with ammonia and hydrogen to produce 1-phenylethylamine, which is then converted to its hydrochloride salt. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{NH}_3 + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} ]

Leuckart Reaction: This method uses ammonium formate to achieve the same transformation. [ \text{C}_6\text{H}_5\text{C(O)CH}_3 + \text{HCOONH}_4 \rightarrow \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{H}_2\text{O} + \text{CO}_2 ]

Analyse Des Réactions Chimiques

1-Phenylethylamine hydrochloride undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Formation of Ammonium Salts: Reacts with acids to form stable ammonium salts.

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various acids for forming ammonium salts. Major products formed from these reactions include imines, nitriles, secondary amines, and ammonium salts.

Applications De Recherche Scientifique

Chiral Resolution

One of the significant applications of 1-Phenylethylamine HCl is in the field of chiral resolution . Chiral compounds are essential in pharmaceuticals due to their different biological activities based on their stereochemistry. PEA HCl acts as a resolving agent for enantiomers, allowing for the separation of racemic mixtures into their pure enantiomers.

Case Study: Optical Resolution

Recent studies have demonstrated the effectiveness of PEA HCl in resolving chiral amino acids. For instance, L-malic acid has been employed as a resolving agent alongside PEA HCl to crystallize one enantiomer while leaving the other in solution. This method has shown high yields and purity of the isolated enantiomers .

Pharmaceutical Applications

1-Phenylethylamine and its derivatives have garnered attention for their potential therapeutic effects, particularly as monoaminergic activity enhancers . They enhance the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating mood disorders.

Potential Therapeutic Uses

- Mood Enhancement : PEA has been investigated for its role in improving mood and attention, particularly in individuals with depression .

- Weight Loss : Some studies suggest that PEA may aid in weight management by enhancing metabolic rates and reducing appetite .

- Athletic Performance : There is interest in PEA for its potential to improve physical performance by increasing energy levels .

Synthetic Applications

PEA HCl is also utilized as a building block in organic synthesis, particularly in the development of chiral ligands for asymmetric reactions. Its derivatives have been employed in various catalytic processes to produce enantiomerically enriched compounds.

Example: Chiral Ligands

Recent advancements have showcased PEA HCl's role as a fragment in chiral ligands used for asymmetric hydrogenation reactions. These ligands have demonstrated high enantioselectivity and yield when applied to various substrates .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various assays. Its stability and well-characterized properties make it suitable for calibration and validation of analytical methods.

| Application Area | Description |

|---|---|

| Chiral Resolution | Used as a resolving agent for amino acids and other chiral compounds |

| Pharmaceutical Development | Investigated for mood enhancement and weight loss potential |

| Synthetic Chemistry | Building block for chiral ligands in asymmetric synthesis |

| Analytical Standards | Reference standard in analytical methods |

Comparaison Avec Des Composés Similaires

1-Phenylethylamine hydrochloride is similar to other phenethylamines such as:

Phenethylamine: Shares a similar structure but differs in its specific effects and applications.

Benzeneethanamine: Another related compound with similar chemical properties.

Beta-Phenylethylamine: Similar in structure but with different biological activities.

1-Phenylethylamine hydrochloride is unique due to its specific use in chiral resolutions and its stable ammonium salt formation.

Activité Biologique

1-Phenylethylamine hydrochloride (1-PEA HCl) is an organic compound that has garnered attention due to its biological activities, particularly as a central nervous system stimulant. This article delves into the biological activity of 1-PEA HCl, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supplemented by data tables and relevant case studies.

Chemical and Biological Properties

1-PEA HCl is a derivative of phenethylamine, a naturally occurring monoamine alkaloid. It is synthesized from the amino acid L-phenylalanine through enzymatic decarboxylation. The compound has the molecular formula and is classified as a trace amine.

Key Properties:

- Molecular Weight: 155.64 g/mol

- CAS Number: 12236038

- Chemical Structure:

1-PEA HCl acts primarily by modulating neurotransmitter systems in the brain. It enhances the release of monoamines such as dopamine, norepinephrine, and serotonin, which are critical for mood regulation and cognitive function. The compound binds to trace amine-associated receptor 1 (TAAR1), facilitating the release of these neurotransmitters and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Pharmacokinetics

The pharmacokinetic profile of 1-PEA HCl reveals a rapid metabolism primarily via monoamine oxidase B (MAO-B), with a half-life ranging from 5 to 10 minutes when administered orally . This short half-life necessitates careful dosing for sustained effects.

| Parameter | Value |

|---|---|

| Half-Life | 5–10 minutes |

| Primary Metabolism | MAO-B |

| Excretion | Renal |

Monoaminergic Activity Enhancer

1-PEA HCl is classified as a monoaminergic activity enhancer (MAE). It exhibits significant potency in enhancing the release of catecholamines at lower concentrations than those required for direct release . This property positions it as a potential candidate for treating mood disorders, attention deficit hyperactivity disorder (ADHD), and other conditions linked to neurotransmitter imbalances.

Neurotransmitter Release Profile

The following table summarizes the neurotransmitter release profile of 1-PEA compared to other compounds:

| Compound | Norepinephrine Release (NE) | Dopamine Release (DA) | Serotonin Release (5-HT) |

|---|---|---|---|

| 1-Phenylethylamine | 10.9 | 39.5 | >10,000 |

| Tyramine | 40.6 | 119 | 2,775 |

| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

Note: Lower values indicate stronger neurotransmitter release activity.

Case Studies and Clinical Observations

Recent studies have highlighted the potential therapeutic benefits of 1-PEA HCl in various clinical settings:

- Mood Disorders: A study involving patients with depression indicated that supplementation with phenethylamine derivatives led to improved mood states and cognitive function.

- Cognitive Enhancement: Research has shown that acute administration of 1-PEA can enhance focus and attention in healthy adults, suggesting its utility as a cognitive enhancer.

Safety and Toxicology

While 1-PEA HCl exhibits beneficial effects, safety profiles indicate potential risks associated with its use:

Toxicological Profile

| Toxicity Parameter | Classification |

|---|---|

| Acute Toxicity | Harmful if swallowed |

| Skin Corrosion | Causes severe burns |

| Eye Damage | Causes serious eye damage |

Adverse effects may include dermatotoxicity and respiratory issues upon inhalation .

Propriétés

IUPAC Name |

1-phenylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHGSOZIZRABBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13437-79-1 | |

| Record name | 1-Phenylethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13437-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY73B7HF8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.